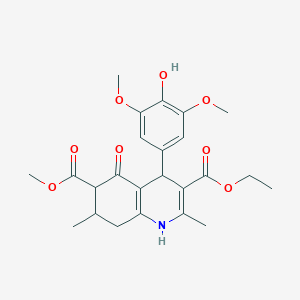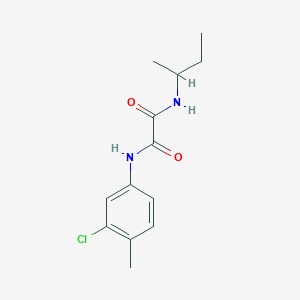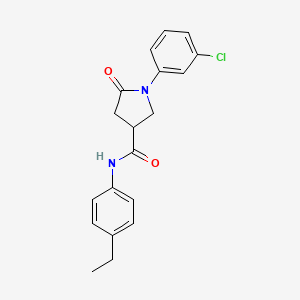![molecular formula C13H19N3O B4103872 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B4103872.png)
2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol
Vue d'ensemble
Description
2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol, also known as IBBAE, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. It belongs to the class of benzimidazole derivatives, which have been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol is not fully understood, but it has been suggested to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and to activate the p38 MAPK pathway, which is involved in apoptosis. 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the inhibition of inflammation. 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease. 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol has been shown to have low toxicity in vitro and in vivo, and to have good pharmacokinetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol has several advantages for lab experiments, including its low toxicity, good pharmacokinetic properties, and ability to inhibit cancer cell growth and induce apoptosis. However, there are also limitations to using 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol in lab experiments, including its limited solubility in water and its relatively low potency compared to other anticancer agents.
Orientations Futures
There are several future directions for research on 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol to better understand its pharmacological properties.
3. Development of more potent derivatives of 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol for use in cancer therapy.
4. Investigation of the neuroprotective effects of 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol in other neurological disorders.
5. Investigation of the potential anti-inflammatory effects of 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol.
6. Investigation of the potential antiviral and antifungal properties of 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol.
In conclusion, 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol is a promising chemical compound that has gained interest in scientific research due to its potential pharmacological properties. It has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Further research is needed to fully understand the mechanism of action of 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol and to optimize its pharmacological properties for use in cancer therapy and other medical applications.
Applications De Recherche Scientifique
2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol has been found to exhibit various pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 2-[(1-isobutyl-1H-benzimidazol-2-yl)amino]ethanol has also been found to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
2-[[1-(2-methylpropyl)benzimidazol-2-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(2)9-16-12-6-4-3-5-11(12)15-13(16)14-7-8-17/h3-6,10,17H,7-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIHRCJUUUOYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(dimethylamino)propyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4103792.png)
![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4103797.png)

![2-[(4-bromophenoxy)methyl]-5-(2,6-dimethyl-4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4103803.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4103817.png)
![9-(2-methoxyphenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4103824.png)
![N-[4-(acetylamino)phenyl]-1-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4103838.png)
![6-amino-3,4-di-4-pyridinyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4103853.png)
![4-(6-amino-5-cyano-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4103854.png)

![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-phenylacetamide](/img/structure/B4103876.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4103887.png)

